molecular formula C10H8O B1666908 2-Naphthol CAS No. 135-19-3

2-Naphthol

Cat. No.: B1666908
CAS No.: 135-19-3
M. Wt: 144.17 g/mol
InChI Key: JWAZRIHNYRIHIV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Naphthol, also known as β-naphthol, is a naphthalene homologue of phenol . It has multiple reactive sites that allow it to be utilized in several kinds of organic reactions . The primary targets of this compound are proteins and sugars in nematodes like M. incognita .

Mode of Action

This compound interacts with its targets by inducing structural and biochemical changes . It inhibits protein synthesis and disrupts sugar metabolism, leading to the death of the nematode . Electrophilic attack occurs characteristically at the 1-position as indicated by nitrosylation to give 1-nitroso-2-naphthol .

Biochemical Pathways

The electron-rich aromatic framework of this compound allows it to be utilized in several kinds of organic reactions . It is involved in the synthesis of diverse heterocyclic compounds . For instance, it can be oxidatively coupled to form BINOL, a C2-symmetric ligand popularized for use in asymmetric catalysis .

Pharmacokinetics

It is known to be present in ambient air and can enter the body through inhalation or ingestion . Once absorbed, it can lead to systemic effects, including oxidative stress .

Result of Action

The action of this compound results in significant biochemical changes in its targets. In nematodes, it leads to structural alterations, protein synthesis inhibition, sugar metabolism disruption, and oxidative stress, ultimately leading to nematode death .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be harmful when inhaled or swallowed and is dangerous to the environment, especially aquatic organisms . Despite environmental concerns, methods like volatilization and biodegradation can mitigate its impact .

Biochemical Analysis

Biochemical Properties

2-Naphthol is a versatile compound with unique reactivity due to its hydroxyl group at the 2-position . It is widely used in organic synthesis for creating diverse heterocyclic compounds such as xanthenes, chromenes, and furans . The electron-rich aromatic structure of this compound contains multiple reactive sites, allowing for its versatile utilization in various organic transformations .

Cellular Effects

Chronic exposure to this compound stimulates lipid accumulation in adipocytes and inflammation in adipocytes and macrophages . It has been found that this compound increased the expression of key adipogenic and lipogenic genes while decreasing lipolytic gene expression in chronically treated 3T3-L1 and BAT1 adipocytes .

Molecular Mechanism

This compound can be oxidatively coupled to form BINOL, a C2-symmetric ligand popularized for use in asymmetric catalysis . It converts to 2-naphthalenethiol by reaction with dimethylthiocarbamoyl chloride via the Newman–Kwart rearrangement . The OH→Br conversion has also been described .

Temporal Effects in Laboratory Settings

The unique reactivity of this compound, along with its easy accessibility, handling, moisture stability, and low cost, makes it a fascinating candidate for organic chemists . Its applications extend to the design and synthesis of privileged scaffolds such as xanthenes, chromenes, oxazines, furans, and naphthopyrans .

Metabolic Pathways

It is known that this compound is produced by a two-step process that begins with the sulfonation of naphthalene in sulfuric acid .

Transport and Distribution

Its solubility in simple alcohols, ethers, and chloroform suggests that it may be readily transported and distributed within biological systems .

Subcellular Localization

Many biochemical studies on isolated subcellular fractions have shown most of the hydrolytic enzymes to be associated with vacuoles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Traditionally, BETANAPHTHOL is produced by a two-step process that begins with the sulfonation of naphthalene in sulfuric acid :

C10H8+H2SO4C10H7SO3H+H2OC_{10}H_{8} + H_{2}SO_{4} \rightarrow C_{10}H_{7}SO_{3}H + H_{2}O C10​H8​+H2​SO4​→C10​H7​SO3​H+H2​O

The sulfonic acid group is then cleaved in molten sodium hydroxide :

C10H7(SO3H)+3NaOHC10H7ONa+Na2SO3+2H2OC_{10}H_{7}(SO_{3}H) + 3NaOH \rightarrow C_{10}H_{7}ONa + Na_{2}SO_{3} + 2H_{2}O C10​H7​(SO3​H)+3NaOH→C10​H7​ONa+Na2​SO3​+2H2​O

Neutralization of the product with acid gives BETANAPHTHOL .

Industrial Production Methods: BETANAPHTHOL can also be produced by a method analogous to the cumene process . This involves the use of various catalysts and reaction conditions to optimize yield and purity.

Properties

IUPAC Name

naphthalen-2-ol
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InChI

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H
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InChI Key

JWAZRIHNYRIHIV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O
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Molecular Formula

C10H8O
Record name 2-NAPHTHOL
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Related CAS

26716-78-9, Array
Record name 2-Naphthalenol, homopolymer
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DSSTOX Substance ID

DTXSID5027061
Record name 2-Naphthalenol
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Molecular Weight

144.17 g/mol
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Physical Description

Dry Powder, White solid; Darkens upon aging and exposure to sunlight; [Hawley] Tan chips with a phenol-like odor; [MSDSonline], Solid, WHITE-TO-YELLOWISH-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

285 °C, 285.00 to 286.00 °C. @ 760.00 mm Hg
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Flash Point

152.7 °C, 153 °C, 153 °C (307 °F) (Closed cup), 307 °F (153 °C) (Closed cup)
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Solubility

In water, 7.55X10+2 mg/L at 25 °C, Soluble in alcohol, ether, chloroform, glycerol, oils, alkaline solutions, Very soluble in ethanol, ethyl ether; soluble in benzene, chloroform; slightly soluble in ligroin, 1 gram dissolves in 1000 mL water, 80 mL boiling water, 0.8 mL alcohol, 17 mL chloroform, 1.3 mL ether, 755 mg/L @ 25 °C (exp), Solubility in water, g/100ml at 25 °C: 0.074
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Density

1.28 g/cu cm at 20 °C, 1.28 g/cm³
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Vapor Density

Relative vapor density (air = 1): 5
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Vapor Pressure

VP: 9.9 mm Hg at 144 °C, Vapor pressure = 2.9X10-3 mm Hg at 25 °C (extrapolated - Super cooled liquid), 3.2X10-4 mm Hg at 25 °C (solid) (Extrapolated using value obtained from Boublik T et al (1984)), Vapor pressure, Pa at 25 °C: 2
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Color/Form

White, lustrious, bulky leaflets or white powder. Darkens with age

CAS No.

135-19-3, 1321-67-1
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Melting Point

121.6 °C, 123 °C, 122 °C
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 1 but using 0.506 g. of PGA1, 0.254 ml. of triethylamine, 0.238 ml. of isobutylchloroformate, and 0.327 g. of β-naphthol, there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with ethyl acetate-hexane (2:3) followed by ethyl acetate-hexane (7:3). The residue obtained by concentration of selected fractions, 0.45 g., is crystallized from ethyl acetate diluted with two volumes of hexane as the title compound, white free-flowing crystals, m.p. 49.0°-50.0° C., having Rf 0.5 (TLC on silica gel in ethyl acetate-hexane (1:1)).
Name
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Synthesis routes and methods II

Procedure details

Silylations of aryl alkyl ethers at elevated temperatures were conducted under the conditions applied to diaryl ethers to probe the cleavage selectivity of sp2 versus sp3 C—O bond. At the elevated temperatures of these experiments, the reaction of 2-methoxynaphthalene gave 2-naphthol as the major product in moderate yield (Scheme 1). GC-MS analysis of the crude reaction mixture indicated the presence of trace amounts of naphthalene along with 2-methylnaphthalene and further reduced species, including products of partial aromatic reduction. Compounds presumably derived from 2-naphthol silylation were also detected. Likewise, cleavage of 2-ethoxynaphthalene under the same conditions gave 2-naphthol in slightly higher yield, but with the same or analogous side products. Sterically bulkier ethers were investigated to probe the versatility and possible mechanism of the C—O bond cleavage. Despite the large alkyl substituent adjacent to the ether oxygen, reaction of 2-neopentyloxynaphthalene provided 2-naphthol in approximately the same yield as with the less bulky substrates. Even 2-tert-butyloxynapthalene was cleaved to give the expected naphthol in 55% yield (Scheme 1). Control experiments performed at identical conditions but without triethylsilane provided 2-naphthol in cases of 2-ethoxy- and 2-tert-butyloxynapthalene albeit with substantially diminished yields. Since 2-methoxy- and 2-neopentyloxy-substrates remained intact in such silane-free cleavages, a b elimination mechanism is likely to be operative. When attempting to reduce 4-tert-butyl and 4-methyl anisoles under the standard conditions, the yields of the corresponding phenols were high, likely because of more challenging silylation of the substituted phenyl ring for the steric reasons (Scheme 2).
[Compound]
Name
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Name
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Name
ether oxygen
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Name
2-neopentyloxynaphthalene
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Silylations of aryl alkyl ethers at elevated temperatures were conducted under the conditions applied to diaryl ethers to probe the cleavage selectivity of sp2 versus sp3 C—O bond. At the elevated temperatures of these experiments, the reaction of 2-methoxynaphthalene gave 2-naphthol as the major product in moderate yield (Scheme 1). GC-MS analysis of the crude reaction mixture indicated the presence of trace amounts of naphthalene along with 2-methylnaphthalene and further reduced species, including products of partial aromatic reduction. Compounds presumably derived from 2-naphthol silylation were also detected. Likewise, cleavage of 2-ethoxynaphthalene under the same conditions gave 2-naphthol in slightly higher yield, but with the same or analogous side products. Sterically bulkier ethers were investigated to probe the versatility and possible mechanism of the C—O bond cleavage. Despite the large alkyl substituent adjacent to the ether oxygen, reaction of 2-neopentyloxynaphthalene provided 2-naphthol in approximately the same yield as with the less bulky substrates. Even 2-tert-butyloxynapthalene was cleaved to give the expected naphthol in 55% yield (Scheme 1). Control experiments performed at identical conditions but without triethylsilane provided 2-naphthol in cases of 2-ethoxy- and 2-tert-butyloxynapthalene albeit with substantially diminished yields. Since 2-methoxy- and 2-neopentyloxy-substrates remained intact in such silane-free cleavages, a b elimination mechanism is likely to be operative. When attempting to reduce 4-tert-butyl and 4-methyl anisoles under the standard conditions, the yields of the corresponding phenols were high, likely because of more challenging silylation of the substituted phenyl ring for the steric reasons (Scheme 2).
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Synthesis routes and methods IV

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Retrosynthesis Analysis

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2-Naphthol
Reactant of Route 5
2-Naphthol
Reactant of Route 6
2-Naphthol

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